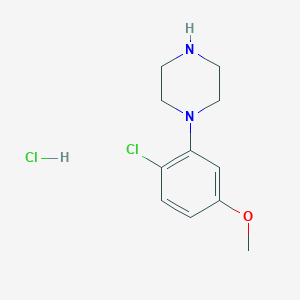

1-(2-氯-5-甲氧基苯基)哌嗪盐酸盐

描述

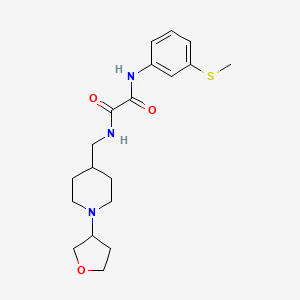

“1-(2-Chloro-5-methoxyphenyl)piperazine hydrochloride” is a compound with the CAS Number: 740806-44-4 . It has a molecular weight of 263.17 . It is used as a reference material for forensic laboratories and in chemical synthesis studies .

Synthesis Analysis

The synthesis of piperazine derivatives, such as “1-(2-Chloro-5-methoxyphenyl)piperazine hydrochloride”, has been a subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The Inchi Code for “1-(2-Chloro-5-methoxyphenyl)piperazine hydrochloride” is 1S/C11H15ClN2O.ClH/c1-15-9-2-3-10(12)11(8-9)14-6-4-13-5-7-14;/h2-3,8,13H,4-7H2,1H3;1H .Chemical Reactions Analysis

The synthesis of “1-(2-Chloro-5-methoxyphenyl)piperazine hydrochloride” involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step includes an aza-Michael addition between the diamine and the in situ generated sulfonium salt .Physical and Chemical Properties Analysis

“1-(2-Chloro-5-methoxyphenyl)piperazine hydrochloride” is a powder at room temperature . It is soluble in DMSO and Methanol .科学研究应用

HIV-1 逆转录酶抑制剂

1-(2-氯-5-甲氧基苯基)哌嗪盐酸盐及其类似物已探索其作为 HIV-1 逆转录酶的非核苷抑制剂的潜力。这一研究途径旨在通过防止病毒在宿主细胞内复制来发现针对 HIV 的有效治疗方法。一种值得注意的化合物 U-87201E(美沙多奈韦)由此研究中出现并进入临床评估,因为它对 HIV-1 逆转录酶酶具有有效的抑制作用 (D. Romero 等人,1994)。

抗菌活性

1-(2-氯-5-甲氧基苯基)哌嗪的结构框架已被用于合成具有抗菌特性的新衍生物。这些化合物已证明对各种微生物具有显着的活性,突出了它们在开发新的抗菌剂方面的潜力。这项研究有助于持续寻找针对耐药菌株和其他病原体的有效治疗方法 (H. Bektaş 等人,2007)。

血清素拮抗剂

另一个研究领域集中在作为血清素拮抗剂的 1-(2-氯-5-甲氧基苯基)哌嗪类似物上。这些化合物被研究其在治疗各种与血清素失调相关的疾病(如抑郁症、焦虑症和其他精神疾病)中的潜力。该研究旨在了解这些化合物与血清素受体之间的复杂相互作用,为新的治疗选择铺平道路 (R. Raghupathi 等人,1991)。

受体研究的荧光配体

基于 1-(2-氯-5-甲氧基苯基)哌嗪结构开发对环境敏感的荧光配体已为可视化活细胞中的血清素受体提供了工具。这些化合物结合了高受体亲和力与独特的荧光特性,从而能够对受体定位和功能进行详细研究。这项研究增强了我们对受体动力学的理解,并为研究神经疾病中受体介导的过程开辟了新的途径 (E. Lacivita 等人,2009)。

用于成像的纳米粒子偶联

1-(2-氯-5-甲氧基苯基)哌嗪与银纳米粒子的偶联说明了该化合物在创建靶向成像剂方面的多功能性。这些偶联物旨在利用哌嗪衍生物的特定结合特性,以低检测限可视化血清素受体,为神经学研究中的诊断成像提供了一种有前途的方法 (S. Chaturvedi 等人,2018)。

作用机制

Target of Action

The primary target of 1-(2-Chloro-5-methoxyphenyl)piperazine hydrochloride is the 5-HT1A receptor . This receptor is a subtype of the serotonin receptor, which plays a crucial role in the neurotransmission of serotonin, a neurotransmitter that regulates mood and anxiety .

Mode of Action

1-(2-Chloro-5-methoxyphenyl)piperazine hydrochloride interacts with its target, the 5-HT1A receptor, by binding to the receptor’s shallow antagonist binding pocket . This interaction results in the activation of the receptor, leading to an increase in serotonin neurotransmission .

Biochemical Pathways

The activation of the 5-HT1A receptor triggers a cascade of biochemical reactions that lead to the modulation of serotonin neurotransmission . This can result in changes in mood and anxiety levels, as serotonin is known to play a key role in these psychological states .

Result of Action

The activation of the 5-HT1A receptor by 1-(2-Chloro-5-methoxyphenyl)piperazine hydrochloride can lead to an increase in serotonin neurotransmission . This can result in changes in mood and anxiety levels, as serotonin is known to play a key role in these psychological states .

安全和危害

未来方向

Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . As a result, numerous methods have been reported for the synthesis of substituted piperazines . This suggests that “1-(2-Chloro-5-methoxyphenyl)piperazine hydrochloride” and similar compounds may have potential applications in pharmaceutical research.

Relevant Papers The recent developments in the synthesis of piperazines have been discussed in a microreview published in the Chemistry of Heterocyclic Compounds . This review focuses on the literature of 2015–2020, which was not mentioned in the previous reviews .

属性

IUPAC Name |

1-(2-chloro-5-methoxyphenyl)piperazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O.ClH/c1-15-9-2-3-10(12)11(8-9)14-6-4-13-5-7-14;/h2-3,8,13H,4-7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RACFVTCZAHYIGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Cl)N2CCNCC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-[(2Z)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2946346.png)

![3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-(3-methylphenyl)urea](/img/structure/B2946347.png)

![[6-[(5-Acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] benzoate](/img/structure/B2946354.png)

![5-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2946355.png)

![1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-propen-1-one](/img/structure/B2946363.png)

![2-{4-[3-(4-Chlorophenyl)-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol](/img/structure/B2946366.png)

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-phenylacetamide](/img/structure/B2946368.png)